molecular formula C25H35NO3 B5156442 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate

Cat. No. B5156442
M. Wt: 397.5 g/mol
InChI Key: AYDWGVUMYPJPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate, also known as Irgastab FS 042, is a synthetic antioxidant that is widely used in various industries. It belongs to the class of hindered phenols and is known for its ability to prevent the degradation of polymers and plastics caused by heat, light, and oxygen.

Mechanism of Action

The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves its ability to scavenge free radicals and inhibit oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues by stealing electrons from other molecules, leading to a chain reaction of damage. Antioxidants such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can neutralize free radicals by donating an electron, thus breaking the chain reaction and preventing further damage.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can provide various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to have neuroprotective, cardioprotective, and anticancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate in lab experiments include its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential interference with some assays that rely on redox reactions.

Future Directions

There are many potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate. Some possible areas of investigation include its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a radioprotective agent in cancer therapy, and its use in the development of new antioxidant and anti-inflammatory drugs. Other possible directions include the synthesis of new derivatives with improved properties and the development of new methods for its delivery and targeting.

Synthesis Methods

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been used as a stabilizer in polymers, plastics, and coatings to prevent degradation caused by heat, light, and oxygen. It has also been used as an additive in lubricants, fuels, and rubber to improve their stability and performance. In addition, it has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDWGVUMYPJPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.